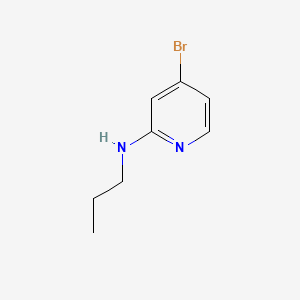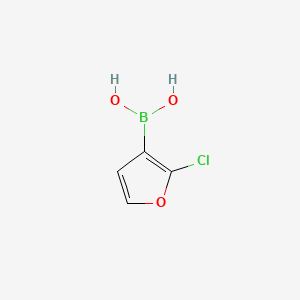
(2-Chlorofuran-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chlorofuran-3-yl)boronic acid” is a chemical compound with the CAS Number: 1234706-19-4 . It has a molecular weight of 146.34 . The compound is typically stored at temperatures below -10°C . It is usually available in powder form .
Synthesis Analysis
Boronic acids, including “(2-Chlorofuran-3-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The InChI code for “(2-Chlorofuran-3-yl)boronic acid” is 1S/C4H4BClO3/c6-4-3 (5 (7)8)1-2-9-4/h1-2,7-8H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .Physical And Chemical Properties Analysis
“(2-Chlorofuran-3-yl)boronic acid” has a molecular weight of 146.34 . It is typically stored at temperatures below -10°C . The compound is usually available in powder form .Wissenschaftliche Forschungsanwendungen
Sensing Applications
(2-Chlorofuran-3-yl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal in both homogeneous assays and heterogeneous detection systems . The compound’s ability to form stable complexes with sugars and other diols is exploited in the development of sensors for glucose and other biologically relevant molecules.
Biological Labelling
The boronic acid moiety can react with cis-diols present on the surface of cells or within biological molecules, making it a valuable tool for biological labelling. This property allows researchers to track and visualize biological processes in real-time .
Protein Manipulation and Modification
Researchers leverage the reactivity of (2-Chlorofuran-3-yl)boronic acid with proteins to manipulate and modify them. This is particularly useful in studying protein function, interactions, and in developing targeted therapeutics .
Separation Technologies
In separation science, (2-Chlorofuran-3-yl)boronic acid is used to create affinity columns that can selectively bind and separate molecules such as glycoproteins and other diol-containing compounds from complex mixtures .
Development of Therapeutics
The compound’s unique reactivity profile is being explored for the development of therapeutics. Its ability to interact with various biological molecules opens up possibilities for drug design and delivery systems .
Material Chemistry
(2-Chlorofuran-3-yl)boronic acid: is also a building block in material chemistry, particularly in the creation of polymers and microparticles that have applications in analytical methods, controlled release systems, and biomedical devices .
Safety And Hazards
Zukünftige Richtungen
Boronic acid-based compounds, including “(2-Chlorofuran-3-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
(2-chlorofuran-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO3/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVJHJJQBAYDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855923 |
Source


|
| Record name | (2-Chlorofuran-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorofuran-3-yl)boronic acid | |
CAS RN |
1234706-19-4 |
Source


|
| Record name | (2-Chlorofuran-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorofuran-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

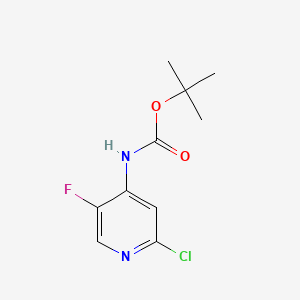
![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
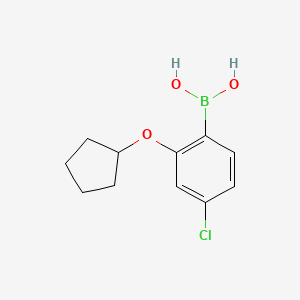
![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)

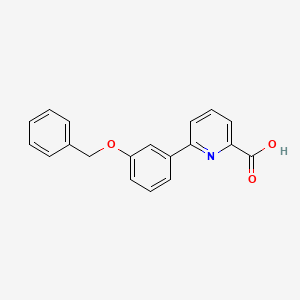

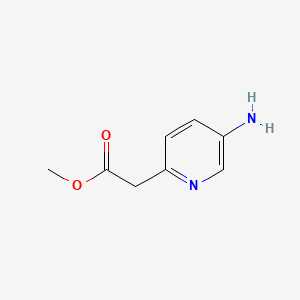
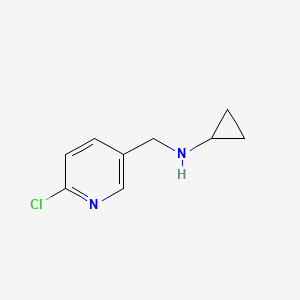
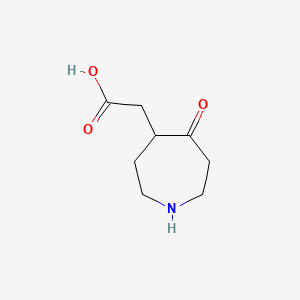
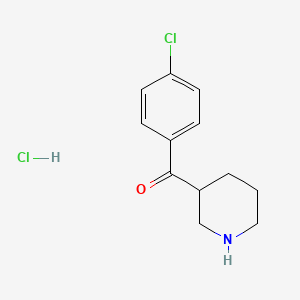
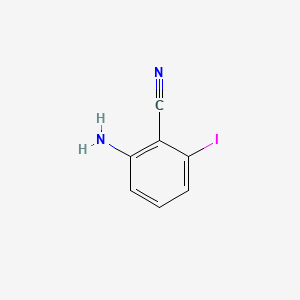
![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597858.png)
